
N,N'-cyclohexane-1,2-diylbis(3-nitrobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-NITRO-N-[2-(3-NITROBENZAMIDO)CYCLOHEXYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N-[2-(3-NITROBENZAMIDO)CYCLOHEXYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce nitro groups. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Cyclohexyl Derivative: The nitrated benzamide is then reacted with cyclohexylamine to form the cyclohexyl derivative. This step may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Amidation Reaction: The final step involves the amidation reaction between the cyclohexyl derivative and another molecule of nitrated benzamide to form the target compound. This step may be carried out in the presence of a base such as triethylamine to promote the reaction.
Industrial Production Methods
Industrial production of 3-NITRO-N-[2-(3-NITROBENZAMIDO)CYCLOHEXYL]BENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-NITRO-N-[2-(3-NITROBENZAMIDO)CYCLOHEXYL]BENZAMIDE undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups such as halogens or alkyl groups.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products Formed
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or alkylated derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-NITRO-N-[2-(3-NITROBENZAMIDO)CYCLOHEXYL]BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-NITRO-N-[2-(3-NITROBENZAMIDO)CYCLOHEXYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, modulation of signaling pathways, and induction of cellular responses such as apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-NITROBENZAMIDE: A simpler analog with similar nitro and benzamide groups but lacking the cyclohexyl moiety.
3-NITRO-N-(3-(3-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE: A structurally related compound with additional aromatic rings and nitro groups.
Uniqueness
3-NITRO-N-[2-(3-NITROBENZAMIDO)CYCLOHEXYL]BENZAMIDE is unique due to the presence of both cyclohexyl and benzamide moieties, which contribute to its distinct chemical properties and potential applications. The combination of these structural features allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N4O6 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-nitro-N-[2-[(3-nitrobenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H20N4O6/c25-19(13-5-3-7-15(11-13)23(27)28)21-17-9-1-2-10-18(17)22-20(26)14-6-4-8-16(12-14)24(29)30/h3-8,11-12,17-18H,1-2,9-10H2,(H,21,25)(H,22,26) |
InChI Key |
WZNGSCLDBFLJEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


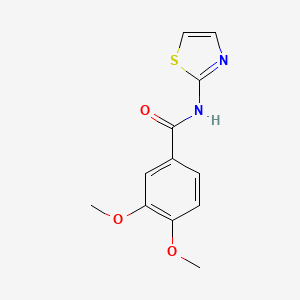
![4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12450254.png)
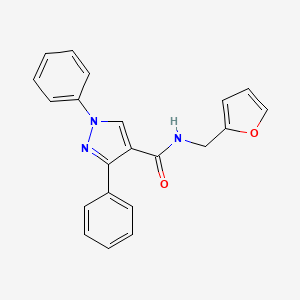
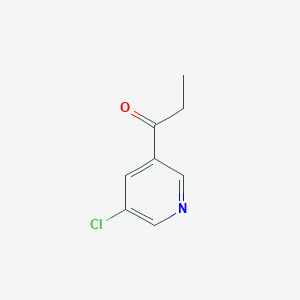

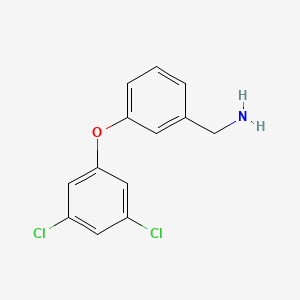
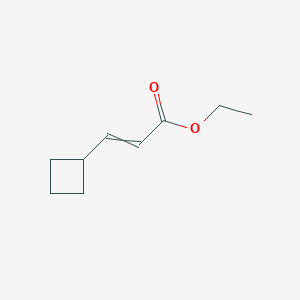

![1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene](/img/structure/B12450305.png)
![2-[4-(Benzyloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B12450306.png)
![1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12450310.png)
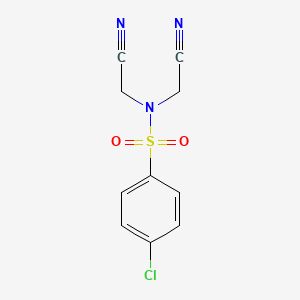

![4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12450325.png)
